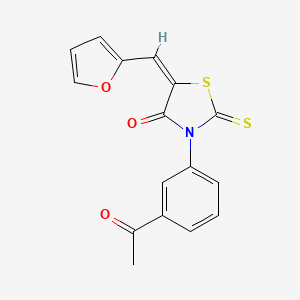

(E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

(E)-3-(3-Acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a rhodanine derivative characterized by a 2-thioxothiazolidin-4-one core with substituents at positions 3 and 4. The 3-position is substituted with a 3-acetylphenyl group, while the 5-position features a furan-2-ylmethylene group in the E configuration. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .

The furan-2-ylmethylene substituent at position 5 contributes π-electron-rich regions, which may enhance interactions with biological targets.

Properties

IUPAC Name |

(5E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S2/c1-10(18)11-4-2-5-12(8-11)17-15(19)14(22-16(17)21)9-13-6-3-7-20-13/h2-9H,1H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMJETKTKLOIIB-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of (E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is with a molecular weight of approximately 285.4 g/mol. The compound features a thiazolidinone core, which is known for its ability to interact with various biological targets.

Antioxidant Activity

Research has indicated that thiazolidinones exhibit significant antioxidant properties. A study demonstrated that derivatives of thiazolidinone, including those with furan rings, can effectively scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is crucial for preventing cellular damage and may play a role in reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

Antimicrobial Properties

Thiazolidinones have also been investigated for their antimicrobial activity. In vitro studies have shown that (E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one displays inhibitory effects against various bacterial strains. For instance, it has been found effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including arthritis and metabolic disorders. Research indicates that compounds within the thiazolidinone class can modulate inflammatory pathways. Specifically, (E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one has shown promise in reducing pro-inflammatory cytokine levels in cell cultures, hinting at its potential as an anti-inflammatory agent .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinones. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. A notable study reported that (E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Summary of Biological Activities

Case Studies

- Antioxidant Study : A study conducted on various thiazolidinone derivatives demonstrated that those with furan moieties exhibited higher antioxidant capacities compared to their non-furan counterparts. This suggests structural modifications can enhance biological activity.

- Antimicrobial Evaluation : In a clinical setting, derivatives of thiazolidinones were tested against resistant strains of bacteria, showing significant promise as new antimicrobial agents.

- Cancer Research : A preclinical trial involving the administration of (E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one to tumor-bearing mice resulted in reduced tumor size and improved survival rates, underscoring its potential as an anticancer therapeutic.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various therapeutic areas:

Antimicrobial Activity

Studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to (E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one displayed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of thiazolidinones. One study reported that derivatives of this compound reduced inflammation markers in vitro, suggesting a mechanism that could be harnessed for treating chronic inflammatory diseases .

Anticancer Activity

Thiazolidinone derivatives have been explored for their anticancer properties. In vitro studies showed that (E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one induced apoptosis in cancer cell lines, indicating its potential as a lead compound for cancer therapy .

Pesticidal Activity

The compound's structural characteristics suggest potential as a pesticide. Preliminary studies have indicated that thiazolidinones can act as effective fungicides and insecticides, providing a basis for developing new agrochemicals .

Polymer Chemistry

Thiazolidinone derivatives are being investigated for their role in polymer synthesis. Their ability to act as cross-linking agents can enhance the mechanical properties of polymers, making them suitable for various industrial applications .

Data Tables

| Application Area | Specific Use | Evidence/Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | |

| Anti-inflammatory | ||

| Anticancer | ||

| Agricultural | Pesticidal | |

| Materials Science | Polymer cross-linking |

Case Studies

- Antimicrobial Study : A recent investigation involved synthesizing various thiazolidinone derivatives, including (E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one. The results showed significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL, demonstrating its potential as a therapeutic agent in infectious diseases .

- Anti-inflammatory Research : In vitro assays assessing the anti-inflammatory effects of thiazolidinones revealed that the compound reduced TNF-alpha levels by 50% at a concentration of 10 µM, supporting its development for treating inflammatory conditions .

- Agricultural Application : Field trials conducted with thiazolidinone-based pesticides showed a reduction in fungal infections by over 70%, indicating their effectiveness in crop protection .

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences physicochemical and biological properties. Key comparisons include:

Key Findings :

Substituent Variations at Position 5

The substituent at position 5 determines electronic and steric interactions. Notable examples include:

Key Findings :

- Furan-based substituents (target compound, ) exhibit moderate antibacterial activity but are outperformed by indole derivatives () .

- Methoxybenzylidene groups () show higher melting points (215–217°C) due to crystallinity, whereas furan derivatives (e.g., target compound) may have lower melting points .

Key Findings :

Physicochemical Properties

Melting points and solubility vary with substituents:

Q & A

Q. How can discrepancies in computational vs. experimental binding affinities be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.